molecular formula C16H13BrN2 B11695742 1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole

1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole

Cat. No.: B11695742
M. Wt: 313.19 g/mol
InChI Key: XGQBTFOINCGEAU-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound features a benzimidazole core substituted with a 2-bromoprop-2-en-1-yl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenyl-1H-benzimidazole.

    Bromination: The 2-phenyl-1H-benzimidazole is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Alkylation: The brominated intermediate is then reacted with propargyl bromide under basic conditions, such as using potassium carbonate or sodium hydride, to introduce the 2-bromoprop-2-en-1-yl group.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole involves its interaction with specific molecular targets. The bromine atom and the benzimidazole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromoprop-2-en-1-yl)-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

    1-(2-Chloroprop-2-en-1-yl)-2-phenyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    1-(2-Bromoprop-2-en-1-yl)-2-methyl-1H-benzimidazole: Substitution of the phenyl group with a methyl group, affecting its chemical and biological behavior.

    1-(2-Bromoprop-2-en-1-yl)-2-ethyl-1H-benzimidazole: Similar to the above but with an ethyl group, leading to variations in its applications and effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-2-phenylbenzimidazole

InChI

InChI=1S/C16H13BrN2/c1-12(17)11-19-15-10-6-5-9-14(15)18-16(19)13-7-3-2-4-8-13/h2-10H,1,11H2

InChI Key

XGQBTFOINCGEAU-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1C3=CC=CC=C3)Br

Origin of Product

United States

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